7-Phenyltetradecane

Description

It belongs to the class of alkylbenzenes and is characterized by a long alkyl chain attached to a benzene ring . This compound is often used in various industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

tetradecan-7-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34/c1-3-5-7-9-12-16-19(15-11-8-6-4-2)20-17-13-10-14-18-20/h10,13-14,17-19H,3-9,11-12,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMICIFPGWBKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963368 | |

| Record name | (Tetradecan-7-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4534-54-7 | |

| Record name | Benzene, (1-hexyloctyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Tetradecan-7-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyltetradecane typically involves the alkylation of benzene with a long-chain alkyl halide under Friedel-Crafts conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{C}6\text{H}6 + \text{C}{14}\text{H}{29}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}6\text{H}5\text{C}{14}\text{H}{29} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 7-Phenyltetradecane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions typically involve the hydrogenation of the benzene ring.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used under acidic conditions.

Major Products:

Oxidation: Formation of tetradecylbenzoic acid.

Reduction: Formation of cyclohexyl derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

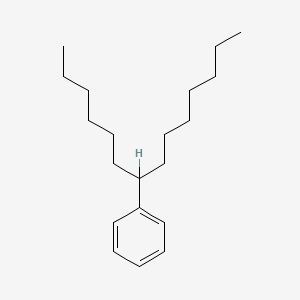

7-Phenyltetradecane is characterized by its long hydrocarbon chain and a phenyl group, which influences its chemical behavior and interactions. Its molecular structure can be represented as:

Environmental Chemistry

One of the primary applications of this compound is in environmental studies, particularly in analyzing organic pollutants in sediments and water samples.

Case Study: Detection of Organic Contaminants

In a study published by Environmental Chemistry Letters, this compound was utilized as a marker for long-chain alkylbenzenes in sediments. The research highlighted its role in understanding the distribution and degradation of organic contaminants in aquatic environments .

Table 1: Key Findings from Environmental Studies

| Study Reference | Application | Findings |

|---|---|---|

| Environmental Chemistry Letters (2009) | Organic contamination detection | Identified as a significant marker for pollutants |

| Analytical Chemistry (1983) | Environmental sample analysis | Effective in quantifying long-chain alkylbenzenes |

Analytical Chemistry

This compound serves as an analytical standard in various chromatographic techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its use is critical for the quantification of environmental samples.

In material science, this compound has been studied for its surfactant properties. Research indicates that it can lower interfacial tension effectively, making it useful in formulations requiring enhanced wetting or emulsification.

Case Study: Surfactant Properties

A study investigating the interfacial tension properties of various isomers found that sodium sulfonate derivatives of this compound exhibited superior performance compared to other homologues. This property makes it a candidate for applications in detergents and emulsifiers .

Phytochemical Investigations

Recent phytochemical investigations have identified this compound as a compound present in certain plant extracts, contributing to their antibacterial properties. This finding opens avenues for its use in natural product chemistry and pharmacology.

Application in Antibacterial Studies

Research on the antibacterial activity of plant extracts revealed that compounds like this compound could enhance the efficacy of traditional herbal remedies against various bacterial strains .

Table 3: Antibacterial Activity Findings

| Plant Extract | Active Compound | Antibacterial Activity |

|---|---|---|

| Celery | This compound | Moderate |

| Dill | This compound | High |

Mechanism of Action

The mechanism of action of 7-Phenyltetradecane is primarily related to its ability to interact with hydrophobic and hydrophilic environments. Its long alkyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of hydrophobic drugs across cell membranes .

Comparison with Similar Compounds

- 1-Phenyldodecane (C18H30)

- 1-Phenyloctadecane (C24H42)

- 1-Phenyldecane (C16H26)

Comparison: 7-Phenyltetradecane is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications requiring amphiphilic properties. Compared to shorter-chain analogs like 1-Phenyldodecane, it offers better integration into lipid bilayers, while longer-chain analogs like 1-Phenyloctadecane may exhibit reduced solubility .

Biological Activity

7-Phenyltetradecane, an aromatic hydrocarbon with a long alkyl chain, has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and metabolic degradation capabilities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as a phenylalkane, characterized by a phenyl group attached to a tetradecane backbone. Its molecular formula is , and it exhibits properties typical of long-chain hydrocarbons, including hydrophobicity and variable solubility in organic solvents.

Biological Activities

1. Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. A study investigating the phytochemical composition of various plant oils found that compounds similar to this compound demonstrated broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for various strains were reported, highlighting the compound's potential as a natural antimicrobial agent .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. In vitro studies demonstrated its effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound inhibited fungal growth at concentrations comparable to traditional antifungal agents .

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 40 |

| Aspergillus niger | 80 |

3. Metabolic Degradation

The microbial degradation of phenylalkanes, including this compound, has been extensively studied. Certain strains of bacteria, such as Pseudomonas putida, have been shown to metabolize this compound through oxidative pathways. The degradation process involves the cleavage of the benzene ring and subsequent transformation into simpler compounds that can be utilized as carbon sources .

Table 3: Microbial Degradation Pathways of this compound

| Microorganism | Degradation Products |

|---|---|

| Pseudomonas putida | Benzoic acid, Phenylacetic acid |

| Nocardia species | Cinnamic acid, Hydroxyphenyl compounds |

Case Studies

Case Study 1: Antimicrobial Efficacy in Plant Extracts

A study analyzed the antimicrobial efficacy of plant extracts containing this compound against foodborne pathogens. The results indicated that the compound significantly reduced bacterial counts in contaminated food samples, suggesting its potential application in food preservation .

Case Study 2: Environmental Bioremediation

In environmental studies, the ability of microbial strains to degrade this compound was evaluated for bioremediation purposes. The research found that specific bacterial communities could effectively reduce concentrations of this compound in contaminated soils, thus contributing to environmental cleanup efforts .

Q & A

Q. How can researchers address discrepancies in reported spectral data for this compound?

- Methodology : Cross-validate data using multiple techniques (e.g., IR for functional groups, -NMR integration ratios). If contradictions persist, revisit synthetic conditions (e.g., isomer formation during alkylation) or employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Document solvent effects and temperature variability in spectral acquisition .

Advanced Research Questions

Q. What computational strategies are effective in modeling this compound’s conformational stability and intermolecular interactions?

- Methodology :

- Conformational Analysis : Use density functional theory (DFT) to calculate energy minima for aliphatic chain configurations. Compare with crystallographic data if available.

- Intermolecular Forces : Molecular dynamics (MD) simulations can model van der Waals interactions in hydrocarbon matrices. Validate predictions against experimental solubility or viscosity data.

- Software Tools : Gaussian, GROMACS, or AMBER for simulations, with basis sets (e.g., B3LYP/6-31G*) tailored to hydrocarbon systems .

Q. How does this compound’s environmental persistence correlate with its structural features, and what experimental models quantify this?

- Methodology :

- Biodegradation Studies : Use OECD 301B (Ready Biodegradability Test) to assess microbial breakdown in aqueous systems. Monitor via GC-MS or COD measurements.

- Photostability : Expose to UV-Vis radiation (λ = 290–400 nm) and track degradation products via LC-MS.

- Structure-Activity Relationships : Correlate alkyl chain length/benzene substitution with half-life data using QSAR models .

Q. What experimental designs resolve contradictions in this compound’s reported biological activity (e.g., membrane interaction studies)?

- Methodology :

- Controlled Replicates : Standardize cell lines (e.g., erythrocyte membranes for hemolysis assays) and lipid bilayer models (e.g., DOPC vesicles).

- Dose-Response Curves : Test across a concentration gradient (0.1–100 µM) to identify threshold effects.

- Conflict Mitigation : Use orthogonal assays (e.g., fluorescence anisotropy for membrane fluidity, AFM for structural changes) to triangulate results .

Data Management and Reproducibility

Q. How should researchers document and archive raw data for this compound to facilitate meta-analyses?

- Methodology :

- Metadata Standards : Include experimental parameters (temperature, pH), instrument settings (NMR frequency, MS ionization mode), and statistical thresholds (p-values, R).

- Repositories : Deposit spectra in PubChem or NIST Chemistry WebBook, and kinetics data in Zenodo or Figshare.

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via standardized file formats (e.g., JCAMP-DX for spectra) .

Tables for Key Methodological Reference

| Parameter | Technique/Instrument | Critical Considerations |

|---|---|---|

| Purity Validation | GC-MS, HPLC | Calibrate with certified reference standards |

| Spectral Resolution | 600 MHz NMR | Use deuterated solvents (e.g., CDCl) |

| Environmental Half-Life | OECD 301B Test | Control pH (7.0 ± 0.2), temperature (25°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.